molecular formula C12H19ClN2O2 B13080296 tert-Butyl 3-aminobenzylcarbamate hydrochloride

tert-Butyl 3-aminobenzylcarbamate hydrochloride

Cat. No.: B13080296
M. Wt: 258.74 g/mol
InChI Key: OXQSISZHBXOCAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminobenzylcarbamate hydrochloride typically involves the reduction of tert-Butyl 3-nitrobenzylcarbamate. One common method includes the following steps :

    Reduction Reaction: tert-Butyl 3-nitrobenzylcarbamate is dissolved in ethanol, and 10% palladium on carbon (Pd-C) is added. The mixture is stirred at room temperature under a hydrogen atmosphere for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group in tert-Butyl 3-nitrobenzylcarbamate is reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd-C) catalyst.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Reduction: tert-Butyl 3-aminobenzylcarbamate.

    Substitution: Products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H

InChI Key

OXQSISZHBXOCAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl

Origin of Product

United States

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